N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide
Vue d'ensemble
Description
N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide, also known as SDB-1, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX has been shown to have anti-tumor effects, making SDB-1 a promising candidate for cancer therapy.
Mécanisme D'action
N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide inhibits the activity of CAIX, which is an enzyme that is overexpressed in many types of cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, which is essential for tumor growth and survival. Inhibition of CAIX by this compound disrupts the pH balance of the tumor microenvironment, leading to reduced tumor growth and increased sensitivity to other cancer therapies.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have therapeutic implications for other diseases such as glaucoma and epilepsy. This compound has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CAIX, making it a useful tool for studying the role of CAIX in cancer biology. This compound has also been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, this compound has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Another area of interest is the exploration of this compound as a therapeutic agent for other diseases, such as glaucoma and epilepsy. Finally, there is a need for further research on the mechanisms of action of this compound and its potential interactions with other cancer therapies.
Applications De Recherche Scientifique
N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, pancreatic cancer, and renal cell carcinoma. In addition, this compound has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-1,1-diethylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-21(4-2)18(22)20-16-10-12-17(13-11-16)25(23,24)19-14-15-8-6-5-7-9-15/h5-13,19H,3-4,14H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOBIMCERJDII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.